molecular formula C22H20Cl2N2O3S B3682381 N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3682381
M. Wt: 463.4 g/mol
InChI Key: UTXXNMGNHKKBPG-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a glycinamide backbone substituted with benzyl, dichlorophenyl, and methylphenylsulfonyl groups, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with appropriate amines under controlled conditions.

    Substitution Reactions: The glycinamide backbone is then subjected to substitution reactions with benzyl chloride, 2,4-dichlorophenyl chloride, and 4-methylphenylsulfonyl chloride. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N2-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-(2,4-dichlorophenyl)glycinamide
  • N~2~-benzyl-N-(4-methylphenyl)sulfonylglycinamide
  • N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]acetamide

Uniqueness

N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of both dichlorophenyl and methylphenylsulfonyl groups, which impart distinct chemical properties and reactivity

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16-7-10-19(11-8-16)30(28,29)26(14-17-5-3-2-4-6-17)15-22(27)25-21-12-9-18(23)13-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXNMGNHKKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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